molecular formula C24H29N3O5 B2398476 2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 921559-83-3

2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No. B2398476
CAS RN: 921559-83-3
M. Wt: 439.512
InChI Key: XBBPFHSDOMHUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C24H29N3O5 and its molecular weight is 439.512. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

α-Glucosidase Inhibitory Potential

A study presented a novel synthetic route to 1,3,4-oxadiazole derivatives demonstrating potent α-glucosidase inhibitory activity. This suggests their potential utility in managing diabetes or conditions associated with carbohydrate metabolism disorders. The molecular modeling and ADME predictions supported these compounds as promising drug leads, achieved by utilizing common raw materials (Iftikhar et al., 2019).

Antimicrobial and Enzyme Inhibition

Another research effort synthesized 5-substituted-1,3,4-oxadiazole derivatives and screened them for activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes, finding relative activity against AChE. This highlights their potential in designing treatments for neurodegenerative diseases or conditions related to enzyme dysregulation (Rehman et al., 2013).

Photocatalytic Cleavage and Drug Development

Research on the photocatalytic cleavage of NO bonds in 1,2,4-oxadiazolines sheds light on the chemical properties of oxadiazole derivatives, offering insights into their reactivity and potential applications in creating more efficient drug molecules through selective bond cleavage (Srimannarayana et al., 1970).

Antimicrobial and Hemolytic Activity

A study on 2,5-disubstituted 1,3,4-oxadiazole compounds revealed their pharmacological activities, including antimicrobial and hemolytic activity. This underscores their potential as antimicrobial agents with variable activity against microbial species, suggesting further exploration in antibiotic development (Gul et al., 2017).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-6-29-19-13-18(14-20(30-7-2)22(19)31-8-3)23-26-27-24(32-23)25-21(28)12-17-10-9-15(4)16(5)11-17/h9-11,13-14H,6-8,12H2,1-5H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBPFHSDOMHUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CC3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

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